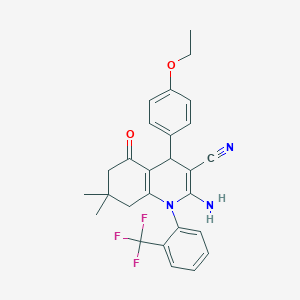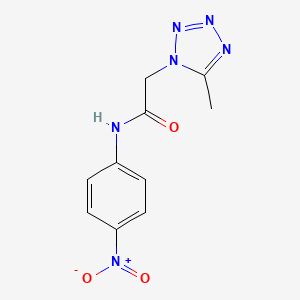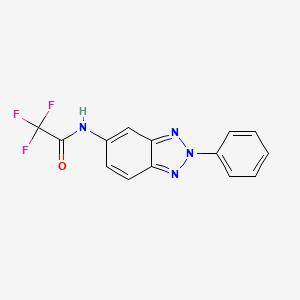![molecular formula C12H14BrN7O3 B11519704 5-bromo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11519704.png)
5-bromo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 5-bromo-1-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactionsThe final step usually involves the formation of the carbohydrazide moiety under specific reaction conditions, such as the use of hydrazine derivatives and appropriate solvents .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like sodium azide (NaN3) for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-bromo-1-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole core can also bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
3-bromo-1-methyl-1H-pyrazole: Lacks the nitro and carbohydrazide groups, making it less complex and potentially less active in certain applications.
1-methyl-3-nitro-1H-pyrazole: Lacks the bromine and carbohydrazide groups, which may affect its reactivity and biological activity.
The uniqueness of 5-bromo-1-methyl-N’-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide lies in its combination of substituents, which confer specific chemical and biological properties not found in simpler pyrazole derivatives .
Properties
Molecular Formula |
C12H14BrN7O3 |
|---|---|
Molecular Weight |
384.19 g/mol |
IUPAC Name |
5-bromo-1-methyl-N-[(E)-1-(5-methyl-3-nitropyrazol-1-yl)propan-2-ylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14BrN7O3/c1-7(6-19-8(2)4-11(17-19)20(22)23)14-15-12(21)9-5-10(13)18(3)16-9/h4-5H,6H2,1-3H3,(H,15,21)/b14-7+ |
InChI Key |
AKCNUZMKFYEYSZ-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/NC(=O)C2=NN(C(=C2)Br)C)/C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=NNC(=O)C2=NN(C(=C2)Br)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11519623.png)

![4-tert-butyl-3'-(4-chlorophenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B11519640.png)
![2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11519642.png)
![(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11519647.png)
![Ethyl 4-[(furan-2-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B11519650.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B11519654.png)
![2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11519670.png)

![(2E)-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylprop-2-enamide](/img/structure/B11519683.png)
![(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one](/img/structure/B11519690.png)

![N'-{(Z)-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B11519706.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-(decyloxy)benzamide](/img/structure/B11519709.png)
